Prospidium chloride
Overview
Description
Prospidium chloride, also known as Prospidine, is a drug with cytostatic (alkylating) and anti-inflammatory properties . It has been studied for the treatment of rheumatoid arthritis . Chemically, it is a spiro compound .
Molecular Structure Analysis
The IUPAC name of Prospidium chloride is 1-Chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.9.2.6]hexadecan-3-yl]propan-2-ol dichloride . Its chemical formula is C18H36Cl4N4O2 and it has a molar mass of 482.31 g·mol−1 .Scientific Research Applications
Anti-Cancer Agent
Prospidium chloride has been studied for its potential as an anti-cancer agent . A specific dispiropiperazine derivative of Prospidium chloride, SPOPP-3 (1), has shown anti-proliferative activity against a panel of 18 human cancer cell lines . It has been found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells . In addition, it has been shown to induce apoptosis, necrosis, and DNA damage .
Cell Cycle Regulator
Prospidium chloride has been studied for its ability to regulate the cell cycle . It has been found to disrupt mitotic spindle positioning in SW480 cells . This property could potentially be used to sensitize cancer cells for radiation-induced cell death, enhance cancer immunotherapy, overcome apoptosis-related drug resistance, and for possible use in synthetic lethality cancer treatments .
Anti-Inflammatory Properties
Prospidium chloride has anti-inflammatory properties . While the exact mechanisms are not fully understood, this property could potentially be used in the treatment of various inflammatory diseases.
Treatment of Rheumatoid Arthritis
Prospidium chloride has been studied for the treatment of rheumatoid arthritis . It has been compared with methotrexate, a commonly used drug for rheumatoid arthritis, in a controlled 6-month clinical trial .
Immunosuppressive Effects
Prospidium chloride has immunosuppressive properties . It has been found to inhibit T and B cell mitogenesis during lymphoblastic transformation . This property could potentially be used in the treatment of autoimmune diseases.
Anti-Lupus Activity
Prospidium chloride has been found to have good anti-lupus activity due to its immunosuppressant effects . It has been used in refractory Rheumatoid Arthritis as an anti-rheumatic drug .
Spectrophotometric Determination
Prospidium chloride has been used in the development and validation of methods for the spectrophotometric determination . This application is important for identification and assay analysis .
Mechanism of Action
Target of Action
Prospidium chloride, also known as prospidine, is a dispiropiperazine derivative with potential cytostatic, anti-inflammatory, and immune-suppressive properties .
Mode of Action
Prospidium chloride interacts with DNA, disrupting the cell cycle at the G2 phase . It also inhibits the phagocytic activity of monocytes and macrophages . This interaction with DNA and the subsequent disruption of the cell cycle and inhibition of phagocytic activity are key aspects of its mode of action.
Biochemical Pathways
Its interaction with dna and disruption of the cell cycle suggest that it may affect pathways related to cell division and immune response .
Result of Action
The interaction of prospidium chloride with DNA and its disruption of the cell cycle result in cytostatic effects, inhibiting cell proliferation . Its inhibition of the phagocytic activity of monocytes and macrophages suggests potential anti-inflammatory and immune-suppressive effects . These molecular and cellular effects contribute to its potential use as an anti-neoplastic and anti-rheumatic drug .
Future Directions
Prospidium chloride has been studied for the treatment of rheumatoid arthritis . There is potential for further investigation of Prospidium chloride as a novel anti-cancer agent, particularly for its potential ability to sensitize cancer cells for radiation-induced cell death, enhance cancer immunotherapy, overcome apoptosis-related drug resistance, and for possible use in synthetic lethality cancer treatments .
properties
IUPAC Name |
1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36Cl2N4O2.2ClH/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20;;/h17-18,25-26H,1-16H2;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJPEEOEZVHUAE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Cl4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028521 | |
Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prospidium chloride | |
CAS RN |
23476-83-7 | |
Record name | Prospidium chloride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023476837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,12-Bis(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROSPIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G733H6RES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Prospidium chloride?
A: While the exact mechanism is not fully understood, research suggests that Prospidium chloride interacts with DNA, leading to cell cycle disruption at the G2 phase. [] It has also been shown to inhibit the phagocytic activity of monocytes and macrophages. []
Q2: What are the in vitro effects of Prospidium chloride on different types of cells?
A: Studies show that Prospidium chloride inhibits both T and B cell lymphoblastic responses. [] It demonstrates stronger inhibition of B cells compared to T cells at concentrations not affecting lymphocyte viability. [] Further research indicates a potential relationship between the sensitivity of epidermoid lung cancer cells to Prospidium chloride and the degree of tumor differentiation, although this relationship was not observed with other tested cytostatic drugs. [, ]
Q3: Has Prospidium chloride demonstrated efficacy in treating any specific diseases?
A: While not a first-line treatment, Prospidium chloride has shown some efficacy in treating Kaposi's sarcoma, particularly in a case study involving a kidney transplant recipient. [, , ] In this case, long-term remission was achieved when Prospidium chloride treatment was combined with immunosuppressive therapy using mTOR receptor inhibitors. [, ] Additionally, in a mouse model using grafted Type A adenocarcinoma, Prospidium chloride demonstrated a significant reduction in tumor volume. []
Q4: Are there any studies on the in vivo effects of Prospidium chloride on tumor development?
A: In a study using rats with N-nitrosomethylurea-induced mammary tumors, intratumoral injections of Prospidium chloride did not show significant differences in tumor size or body weight compared to control rats receiving saline injections. [] This suggests that Prospidium chloride may not possess direct oncolytic effects in this specific experimental model. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.